6-Aminocaproic acid

Total Knee Arthroplasty Antifibrinolytic Cost-Effectiveness Analysis

Opt for 6-Aminocaproic Acid (≥98% purity) when you need a safer, more controllable antifibrinolytic for precise coagulation studies, or the direct monomer for Nylon-6 research. Its lower potency vs. TXA allows for titratable inhibition, reducing overshoot risks. This lysine analog offers predictable kinetics and superior aqueous solubility, making it ideal for targeted drug delivery systems and reliable assay formulation. Sourced for consistency in R&D.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 60-32-2
Cat. No. B1665357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminocaproic acid
CAS60-32-2
Synonyms6 Aminocaproic Acid
6 Aminohexanoic Acid
6-Aminocaproic Acid
6-Aminohexanoic Acid
Amicar
Aminocaproic Acid
Capralense
Capramol
Caproamin
Caprocid
Caprolest
CY 116
CY-116
CY116
Epsamon
Epsikapron
epsilon Aminocaproic Acid
epsilon-Aminocaproic Acid
Hemocaprol
Hexalense
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CCN
InChIInChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)
InChIKeySLXKOJJOQWFEFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.9 [ug/mL] (The mean of the results at pH 7.4)
1 G IN 3 ML OF WATER;  SLIGHTLY SOL IN ALCOHOL;  PRACTICALLY INSOL IN CHLOROFORM & ETHER
505.0 mg/mL at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminocaproic Acid (EACA) CAS 60-32-2: Procurement-Grade Overview for Antifibrinolytic and Nylon-6 Applications


6-Aminocaproic acid (EACA; ε-aminocaproic acid; 6-aminohexanoic acid; CAS 60-32-2) is a synthetic lysine analog and a cornerstone antifibrinolytic agent [1]. It functions by competitively inhibiting the binding of plasminogen to fibrin, thereby reducing fibrinolysis and stabilizing clots . Clinically, it is used to control excessive bleeding in cardiac surgery, orthopedic procedures, and certain bleeding disorders [1]. Beyond its pharmaceutical role, EACA is a critical monomer in the polymerization of Nylon-6, formed by the hydrolysis of caprolactam [2]. This dual industrial and therapeutic utility underpins its sustained global demand.

Why Substituting 6-Aminocaproic Acid (EACA) with Other Antifibrinolytics Introduces Clinical and Economic Risk


In-class antifibrinolytic agents, such as Tranexamic Acid (TXA) and Aprotinin, are not interchangeable with EACA without careful consideration. Direct head-to-head studies reveal context-dependent variations in efficacy, potency, and safety profiles across different surgical populations [1]. For instance, TXA demonstrates a 6- to 10-fold higher affinity for plasminogen binding [2], translating to significantly lower blood loss in certain cardiopulmonary bypass and arthroplasty procedures [3]. Conversely, Aprotinin, while more potent, carries a distinct renal safety profile and a higher cost [4]. Blind substitution can therefore lead to either suboptimal hemostasis, increased transfusion requirements, or unnecessary exposure to higher-cost or higher-risk alternatives. The following quantitative evidence guide provides the necessary comparator data to inform precise scientific selection and procurement.

6-Aminocaproic Acid (EACA) Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


EACA vs. Tranexamic Acid (TXA): Cost-Effectiveness and Non-Inferiority in Total Knee Arthroplasty

In a 2025 randomized controlled trial of 294 patients undergoing bilateral TKA, topical EACA demonstrated non-inferiority to topical TXA for reducing perioperative blood loss [1]. While TXA achieved a statistically significant reduction in total blood loss of 10.03 mL (p<0.001) and drain output of 10.07 mL (p=0.0001), both differences were well below the predefined non-inferiority margin of 200 mL, rendering them clinically insignificant. Crucially, a cost-effectiveness analysis revealed EACA to be more cost-effective than TXA [1]. This finding is supported by an earlier meta-analysis of 1,691 TKA patients, which found no significant difference in estimated blood loss (Z=1.69, P=0.09) or transfusion requirements (Z=0.31, P=0.76) between the two agents, and explicitly noted EACA's lower cost [2].

Total Knee Arthroplasty Antifibrinolytic Cost-Effectiveness Analysis

EACA vs. Tranexamic Acid (TXA): Context-Dependent Efficacy in Adult Cardiopulmonary Bypass

A 2025 systematic review and meta-analysis of nine randomized controlled trials in adult patients undergoing cardiopulmonary bypass (CPB) found that TXA is superior to EACA in reducing 24-hour blood loss [1]. TXA was associated with a standardized mean difference (SMD) of -0.21 (CI, -0.36 to -0.06; P = 0.0070) for 24-hour blood loss and -0.30 (CI, -0.50 to -0.11; P = 0.0025) for total units of packed red blood cells transfused, compared to EACA. There were no significant differences in neurological, renal, cardiac, or thrombotic adverse events. This contrasts with the TKA findings, highlighting that TXA's superior potency becomes a clinically meaningful differentiator in the high-blood-loss environment of CPB [1].

Cardiopulmonary Bypass Cardiac Surgery Blood Conservation Meta-Analysis

EACA vs. Aprotinin: Comparative Efficacy in Neonatal and Pediatric Cardiac Surgery

Following the market withdrawal of aprotinin, many institutions switched to EACA. A 2011 study of 235 neonates undergoing cardiac surgery quantified the impact of this switch [1]. Postoperative blood loss was significantly higher in the EACA group (P=0.001) compared to the historical aprotinin cohort. Despite this increase in bleeding, there was no significant difference in the rate of re-operation for bleeding (P=0.218), the number of transfusions, or major clinical outcomes (renal, neurological, vascular events, and in-hospital mortality). This demonstrates that while aprotinin provides superior hemostasis, EACA serves as an acceptable and safe alternative that does not compromise key clinical endpoints [1].

Neonatal Cardiac Surgery Aprotinin Blood Loss Clinical Outcome

EACA vs. Tranexamic Acid (TXA): Comparative In Vitro Potency and Enzyme Selectivity

The differential clinical performance of EACA and TXA is rooted in their molecular pharmacology. EACA inhibits plasminogen activator enzymes (streptokinase, fibrinokinase, urokinase) with an IC50 of approximately 8 µM and exhibits selectivity over trypsin (IC50 >500 µM) . In contrast, TXA demonstrates a 6- to 10-fold greater affinity for binding to plasminogen compared to EACA [1]. This higher binding affinity is a direct structural consequence of TXA and underlies its superior potency in certain high-stress clinical settings, such as cardiopulmonary bypass, where maximal fibrinolysis inhibition is required [2].

Plasminogen Enzyme Inhibition IC50 Selectivity

EACA as a Nylon-6 Monomer: Dual-Use Functionality Compared to Caprolactam

6-Aminocaproic acid is not only a therapeutic but also a key industrial intermediate. It is a direct monomer for Nylon-6, formed via the ring-opening hydrolysis of caprolactam [1]. While caprolactam is the more common industrial precursor due to its stability and established large-scale production, EACA is the actual polymerizable species. Emerging biocatalytic and green chemistry routes are exploring the direct production of EACA from bio-based feedstocks like L-lysine, bypassing the energy-intensive caprolactam synthesis from petrochemicals [2]. This positions high-purity EACA as a critical material for sustainable polymer research and the development of novel Nylon-6 production pathways.

Polymer Chemistry Nylon-6 Monomer Biocatalysis

Pharmaceutical Grade Specification: USP Monograph Compliance for Reliable Formulation

For pharmaceutical formulation and quality control, the USP monograph defines the official standard for aminocaproic acid [1]. It specifies an assay range of 98.5% to 101.5% of C6H13NO2, calculated on an anhydrous basis . This tightly controlled purity range ensures batch-to-batch consistency, which is critical for drug product manufacturing, stability studies, and method validation. Procurement of USP-grade material provides documented traceability and compliance, mitigating regulatory risk compared to lower-grade or unspecified materials that may contain variable levels of impurities like caprolactam or dimers .

Pharmacopeia USP Monograph Quality Control Drug Formulation

Optimal Scientific and Industrial Use Cases for 6-Aminocaproic Acid (EACA)


Cost-Conscious Blood Conservation Protocols in Total Joint Arthroplasty

Based on direct head-to-head evidence of non-inferiority to TXA and superior cost-effectiveness , EACA is an optimal choice for institutions and health systems implementing value-based care models for total knee and hip arthroplasty. Procurement of EACA allows for the maintenance of high-quality hemostatic outcomes while realizing significant drug cost savings, particularly in high-volume surgical centers.

Antifibrinolytic Research and Fibrinogen Assay Development

EACA's well-defined, moderate potency and selectivity profile for plasminogen activators (IC50 ~8 µM) over trypsin makes it a preferred reagent in basic research . Its use as a clotting buffer component in fibrinogen assays allows for controlled inhibition of fibrinolysis without the overpowering effect of more potent analogs like TXA, providing a more nuanced experimental system .

Bio-Based Nylon-6 Monomer Research and Polymer Analysis

As the direct monomer for Nylon-6 polymerization, high-purity EACA is a critical analytical standard and research tool . It is essential for developing and validating methods to quantify monomer and oligomer content in polymer matrices and for exploring novel, sustainable biocatalytic routes to Nylon-6 from bio-based lysine, bypassing traditional petrochemical caprolactam pathways .

Pharmaceutical Quality Control and Reference Standard Use

Procurement of USP-grade EACA is mandatory for pharmaceutical companies and contract laboratories performing quality control testing on aminocaproic acid drug substances and drug products (injection, oral solution) . It serves as the official reference standard for ensuring compliance with USP monograph specifications, which mandate an assay range of 98.5-101.5% , thereby ensuring product safety and efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Aminocaproic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.